molecular formula C19H19NO6S B11823246 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid

3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid

Cat. No.: B11823246
M. Wt: 389.4 g/mol
InChI Key: VOCNVRJXSJPINX-UHFFFAOYSA-N
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Description

3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid is a complex organic compound that features an indole nucleus, a sulfonyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Products include various oxidized derivatives of the indole and prop-2-enoic acid moieties.

    Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the indole nucleus can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(2,3-Dihydro-1H-indole-1-sulfonyl)benzoic acid
  • 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]

Uniqueness: Compared to similar compounds, 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid is unique due to the presence of both the dimethoxyphenyl and prop-2-enoic acid moieties.

Properties

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C19H19NO6S/c1-25-16-11-13(7-8-18(21)22)12-17(19(16)26-2)27(23,24)20-10-9-14-5-3-4-6-15(14)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)

InChI Key

VOCNVRJXSJPINX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC

Origin of Product

United States

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